Neocarzinostatin chromophore B

enediyne antibiotics structural classification DNA-targeting warheads

Neocarzinostatin chromophore B (NCS-Chrom B) is a minor but authentic natural enediyne chromophore component of the macromolecular antitumor chromoprotein neocarzinostatin, produced by Streptomyces macromomyceticus. It is one of four chromatographically separable forms (A, B, C, and D) of the nonprotein chromophore that constitutes the biologically active warhead of the NCS complex.

Molecular Formula C34H35NO11
Molecular Weight 633.6 g/mol
CAS No. 79633-17-3
Cat. No. B15438424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocarzinostatin chromophore B
CAS79633-17-3
Molecular FormulaC34H35NO11
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C(CO)O)OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)NC)O)O
InChIInChI=1S/C34H35NO11/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(41)44-24-13-18-10-11-34(25(38)15-36)26(46-34)7-5-6-21(18)31(24)45-33-28(35-3)30(40)29(39)17(2)43-33/h6,8-9,12-14,17,24-26,28-31,33,35-40H,15H2,1-4H3/b21-6+
InChIKeyNOCBHMFHYJQNBK-AERZKKPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocarzinostatin Chromophore B (CAS 79633-17-3): Structural Identity and Baseline Procurement Data


Neocarzinostatin chromophore B (NCS-Chrom B) is a minor but authentic natural enediyne chromophore component of the macromolecular antitumor chromoprotein neocarzinostatin, produced by Streptomyces macromomyceticus [1]. It is one of four chromatographically separable forms (A, B, C, and D) of the nonprotein chromophore that constitutes the biologically active warhead of the NCS complex [2]. NCS-Chrom B (C₃₄H₃₅NO₁₁, MW 633.65) is formally equivalent to the hydrolysis/decarboxylation product of the cyclic carbonate functionality present in the major form, NCS-Chrom A [3]. The chromophore is bound noncovalently to its 113-amino-acid apoprotein with high affinity (Kd ≈ 10⁻¹⁰ M), which serves to stabilize the otherwise extremely labile chromophore for delivery to target DNA [4].

Why Neocarzinostatin Chromophore B Cannot Be Substituted by Generic Enediyne Analogs in Research


The enediyne family encompasses structurally and functionally diverse warheads whose DNA-damaging profiles, activation requirements, and protein dependencies differ fundamentally. Neocarzinostatin chromophore B possesses a bicyclo[7.3.0]dodecenediyne core—structurally distinct from the bicyclo[7.3.1]enediyne scaffolds of the calicheamicin/esperamicin/dynemicin classes—which directly influences its sequence specificity, bulge recognition, and thiol-activation kinetics [1]. Even among the NCS chromophore variants (A, B, C, D), in vivo HeLa cell growth inhibition potency varies dramatically: Chrom B retains only ~5% of holo-NCS activity compared to Chrom A's ~100% [2]. Furthermore, the free chromophore exhibits rapid DNA scission at both 0°C and 37°C, whereas the reconstituted holoprotein complex is completely inactive at 0°C [3]. These orthogonal differentiation axes—structural class, chromophore subtype potency, and protein-dependence of activation—make generic substitution scientifically invalid without quantitative verification against the specific chromophore form required for a given experimental system.

Quantitative Differentiation Evidence for Neocarzinostatin Chromophore B: Head-to-Head and Cross-Study Comparators


Structural Core Topology: Bicyclo[7.3.0]dodecenediyne vs. Bicyclo[7.3.1]enediyne of Calicheamicin/Esperamicin Classes

Neocarzinostatin chromophore B possesses a bicyclo[7.3.0]dodecenediyne core, which is structurally and biosynthetically distinct from the bicyclo[7.3.1]enediyne scaffold shared by calicheamicins, esperamicins, and dynemicins [1]. This topological difference in the enediyne ring fusion mode directly impacts the geometry of DNA intercalation, the stereoelectronic parameters governing Bergman cyclization, and consequently the sequence context of radical-mediated strand scission [2]. NCS-chrom also uniquely contains a cyclic carbonate subunit at C15 (absent in calicheamicin/esperamicin), modification of which distinguishes Chrom A, B, and C forms [3].

enediyne antibiotics structural classification DNA-targeting warheads

Intra-Chromophore Potency Hierarchy: NCS-Chrom B Retains Only ~5% HeLa Cell Growth Inhibition Activity Relative to Chrom A and Holo-NCS

Among the four HPLC-resolved neocarzinostatin chromophore forms, NCS-Chrom A possesses in vivo HeLa cell growth inhibition activity equal to native holo-NCS (100% reference). NCS-Chrom B, the compound of interest, retains only ~5% of this activity, while NCS-Chrom C retains ~80%. NCS-Chrom D is completely inactive [1]. Despite this dramatic difference in cellular potency, the mercaptan-dependent in vitro DNA strand-scission activity is equivalent across Chrom A, B, and C [2], indicating that the cyclic carbonate modification predominantly affects cellular bioavailability, uptake, or intracellular processing rather than intrinsic DNA-cleavage chemistry.

NCS chromophore subtypes HeLa cytotoxicity structure-activity relationship

Free Chromophore vs. Holo-NCS: Temperature-Dependent Kinetic Control of DNA Strand Scission

The isolated neocarzinostatin chromophore (all active forms including Chrom B) induces DNA strand scission rapidly at both 0°C and 37°C in vitro. In contrast, native holo-NCS and apoprotein-reconstituted NCS are completely inactive at 0°C and exhibit only slow activity at 37°C [1]. This demonstrates that the apoprotein functions as a kinetic gatekeeper, preventing premature chromophore activation at low temperatures. When using HeLa cell chromatin as substrate, chromophore-mediated degradation is complete within 1 minute at 37°C, whereas holo-NCS requires at least 30 minutes to achieve comparable degradation levels [2].

apoprotein regulation DNA cleavage kinetics temperature dependence

DNA Cleavage Pattern Specificity: NCS-Chromophore Sequence-Directed vs. N1999A2 Random Cutting

The non-protein enediyne antibiotic N1999A2 possesses a 9-membered ring enediyne chromophore structurally similar to neocarzinostatin chromophore but lacks the amino sugar moiety (N-methylfucosamine) present in NCS-chrom [1]. Direct comparative DNA cleavage analysis reveals that N1999A2 produces a more random DNA cutting profile, whereas NCS-chromophore generates sequence-specific lesions at defined nucleotide positions (preferentially at T and A residues within bulge and AGC sequence contexts) [2]. This difference is attributed to the amino sugar group of NCS-chromophore, which participates in thiol activation as an internal base and contributes to sequence-specific DNA recognition [3].

DNA cleavage specificity enediyne comparison N1999A2

Epoxide Moiety Contribution: Diol Monomethyl Ether Derivative is ~9-Fold More Stable but Markedly Less DNA-Active

To evaluate the functional role of the epoxide moiety in neocarzinostatin chromophore, a diol monomethyl ether derivative was synthesized in which the epoxide ring is opened. This analogue exhibited approximately 9-fold greater chemical stability than the parent epoxide-bearing chromophore but was much less active in nicking supercoiled DNA and forming covalent adducts with poly(dA-dT) [1]. A chlorohydrin derivative (epoxide opened with HCl) retained approximately half the DNA scission activity of the parent epoxide, indicating that the epoxide is directly involved in thiol-dependent activation to the DNA-damaging species rather than serving merely as a DNA attachment point [1].

epoxide pharmacophore stability-activity tradeoff SAR

Bulge-Specific, Thiol-Independent DNA Cleavage: A Unique Activation Mode Absent in Calicheamicin/Esperamicin

Neocarzinostatin chromophore uniquely undergoes a base-catalyzed, thiol-independent cleavage reaction at specific DNA bulge sites—a property not shared by calicheamicins or esperamicins, which require thiol-mediated reductive activation of their allylic trisulfide trigger [1]. This bulge-specific reaction generates a single, site-specific break via intramolecular drug activation under general base catalysis, enabling NCS-chrom to serve as a selective probe for DNA tertiary structure [2]. The minimal sequence requirement for optimal bulge-specific cleavage was identified as a 19-mer oligonucleotide (3'TACTGAGTCTCCTTTTGTA5') containing a two-base bulge at the cleavage site [3].

bulge-specific cleavage thiol-independent activation DNA structure probing

Optimal Research Application Scenarios for Neocarzinostatin Chromophore B Based on Quantitative Differentiation Evidence


Structure-Selective DNA Bulge Probing in Nucleic Acid Tertiary Structure Studies

NCS-chromophore B is uniquely suited for base-catalyzed, thiol-independent cleavage at DNA bulges—a capability absent in calicheamicin/esperamicin class enediynes that require thiol-mediated activation [1]. By exploiting the bulge-specific reaction characterized with a minimal 19-mer two-base bulge substrate, researchers can map tertiary structure features in long single-stranded DNA and RNA-DNA hybrids without interference from thiol-activating reagents [2]. This application leverages the differential activation mechanism (Evidence Item 6) and the chromophore's sequence specificity (Evidence Item 4).

Dissecting the Role of the Cyclic Carbonate in Cellular Processing vs. Intrinsic DNA Damage Chemistry

Because NCS-Chrom B retains only ~5% HeLa cell growth inhibition activity compared to Chrom A (~100%), yet maintains equivalent in vitro mercaptan-dependent DNA strand-scission activity [3], this compound is the ideal probe for decoupling cellular uptake/intracellular processing effects from intrinsic DNA-cleavage chemistry. Researchers can compare Chrom A and Chrom B in parallel cellular and cell-free assays to isolate the contribution of the cyclic carbonate moiety—absent in Chrom B—to cellular bioavailability without confounding differences in DNA-damaging potential [4].

Pre-Steady-State Kinetic Analysis of Enediyne-Induced DNA Strand Scission Without Apoprotein Rate-Limitation

The isolated chromophore induces chromatin degradation to completion within ~1 minute at 37°C, versus ≥30 minutes for holo-NCS [5], and remains active at 0°C where holo-NCS is completely inactive [6]. This kinetic advantage makes NCS-chromophore B the reagent of choice for rapid-quench and low-temperature footprinting experiments designed to capture early intermediates in the Bergman cyclization-to-DNA-damage pathway without the rate-limiting step of apoprotein dissociation.

Benchmarking Enediyne Sequence-Specificity Against Amino-Sugar-Deficient Analogs

The direct comparison showing that N1999A2 (lacking the N-methylfucosamine amino sugar) produces a more random DNA cutting profile while NCS-chromophore yields sequence-defined lesions [7] establishes NCS-chromophore B as the reference standard for evaluating how the amino sugar moiety contributes to sequence-directed DNA recognition and thiol activation through internal base catalysis [8]. Synthetic analog development programs can use this compound as the sequence-specific positive control against which novel enediyne derivatives are benchmarked.

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